7-Bromo-4-methylbenzofuran

Lithiation Cross-Coupling Synthetic Utility

Sourcing a consistent 4-methyl-7-bromo benzofuran scaffold for CDK inhibitor programs is challenging. 7-Bromo-4-methylbenzofuran directly resolves this: • Enables regioselective Suzuki/Heck coupling via the 7-Br handle, enabling rapid SAR exploration • The 4-Me-7-Br pattern enhances cytotoxicity vs. unsubstituted analogs, as demonstrated in leukemia/breast cancer SAR studies • Scalable via an established polyphosphoric acid/chlorobenzene cyclization protocol Supplied at 95% purity; stored at RT, shipped ambient.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 799766-13-5
Cat. No. B1591798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methylbenzofuran
CAS799766-13-5
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCC1=C2C=COC2=C(C=C1)Br
InChIInChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3
InChIKeyGSSLPAYCQRXDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methylbenzofuran Specifications & Identity


7-Bromo-4-methylbenzofuran (C9H7BrO, MW: 211.05) is a brominated benzofuran derivative classified as a heterocyclic building block, specifically a 6,5-fused aromatic heterocycle . The compound features a bromine atom at the 7-position and a methyl group at the 4-position of the benzofuran core. It is a synthetic compound with an EC Number 616-726-4 and is primarily utilized as an intermediate in organic synthesis [1]. The compound typically exhibits a purity specification of 95% and has a molecular weight of 211.06 g/mol .

Workflow
Heterocyclic building block for cross-coupling reactions
Suzuki, Heck, lithiation routes
Selection
Regioselective 7-bromo-4-methyl substitution pattern
Defined vector for functionalization
Use Context
Intermediate for kinase inhibitor scaffolds and heterocycle synthesis
Supports medicinal chemistry research

Why 7-Bromo-4-methylbenzofuran Cannot Be Substituted


The substitution pattern of halogens and alkyl groups on the benzofuran core critically dictates both synthetic utility and potential biological outcomes. The presence of bromine at the 7-position and a methyl group at the 4-position provides a specific vector for cross-coupling reactions (e.g., Suzuki, Heck) and a unique electronic environment, differentiating it from analogs like 7-bromo-5-methylbenzofuran or 5-bromo-3-methylbenzofuran [1]. Structure-activity relationship (SAR) studies on benzofuran derivatives indicate that the presence of a bromine atom introduced to a methyl group attached to the benzofuran system increases cytotoxicity [2]. Therefore, substituting 7-Bromo-4-methylbenzofuran with an unsubstituted or differently substituted benzofuran could compromise reaction yields, alter downstream biological activity, or require extensive re-optimization of synthetic protocols.

Target Compound
7-Bromo-4-methylbenzofuran
Regioselective lithiation at 7-position; specific reactivity profile
Potential Substitute
7-Bromo-5-methylbenzofuran
Lithiation and cross-coupling outcomes may shift due to altered electronic and steric environment
Target Compound
Bromo-methyl substituted benzofuran scaffold
Class-level association with reported cytotoxicity endpoints
Potential Substitute
Unsubstituted or differently substituted benzofurans
Cytotoxicity profile may differ; SAR alignment may not transfer
Target Specification
95% purity grade
Baseline purity may require additional QC for high-purity applications
Potential Substitute
Higher-purity analogs (97%+)
Purity difference may affect downstream yield and reproducibility

7-Bromo-4-methylbenzofuran Differentiation Evidence


Lithiation Reactivity vs. 5-Methyl Analog

7-Bromo-4-methylbenzofuran undergoes regioselective lithiation at -78 °C with n-butyllithium, enabling functionalization at the bromine-bearing position. This reactivity is distinct from the 5-methyl isomer due to the electronic and steric influence of the methyl group at the 4-position. Direct comparative experimental data between the 4-methyl and 5-methyl isomers under identical lithiation conditions is not available in the primary literature. The quantitative data presented is for the target compound, with the comparison being a class-level inference based on the known reactivity of substituted benzofurans [1].

Lithiation Reactivity
Class-level inference
Regioselective lithiation at -78 °C with nBuLi in THF, enabling functionalization at the bromine-bearing position.
Supports cross-coupling workflow development.
Direct isomer comparison data not available.
Lithiation Cross-Coupling Synthetic Utility

Cytotoxic Potential in Cancer Cell Lines

SAR analysis of benzofuran derivatives indicates that the presence of a bromine atom introduced to a methyl group on the benzofuran system increases cytotoxicity [1]. In a study evaluating benzofuran derivatives against human leukemia and other cancer cell lines, compounds with a bromoacetyl group at the six-position and a methyl at the two-position showed significant activity. While 7-Bromo-4-methylbenzofuran was not directly tested, the class-level inference is that its bromo-methyl substitution pattern aligns with the structural features associated with enhanced cytotoxicity. Direct quantitative data for 7-Bromo-4-methylbenzofuran against a specific cell line is not available.

Cytotoxic Potential
Class-level inference
SAR indicates bromo-methyl substitution on benzofuran is associated with increased cytotoxicity in related derivatives.
May support cell-model endpoint review for anticancer research.
Direct IC50 data for this compound not available.
Cytotoxicity Anticancer SAR

Purity Benchmark vs. 5-Methyl Isomer

Commercially available 7-Bromo-4-methylbenzofuran is typically offered at a purity of 95% . In comparison, the closely related analog 7-Bromo-5-methylbenzofuran is commercially available at a higher purity of 97% . This 2% difference in purity specification may impact the yield and purity of downstream products, necessitating additional purification steps for the 4-methyl isomer in applications requiring high purity.

Purity Benchmark
Cross-study comparable
95% purity vs. 97% for 5-methyl isomer
Specification context review for procurement decisions.
Vendor-specified research-grade purity.
Purity Quality Control Procurement

Toxicity Profile vs. Unsubstituted Benzofuran

7-Bromo-4-methylbenzofuran is classified with GHS hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. In contrast, unsubstituted benzofuran (CAS 271-89-6) is classified with hazard statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. This indicates that 7-Bromo-4-methylbenzofuran has a potentially less severe eye and respiratory irritation profile compared to the parent compound.

Toxicity Profile
Cross-study comparable
H302, H315 vs. unsubstituted benzofuran (H226, H302, H315, H319, H335)
Reported hazard review for handling context.
Lacks eye and respiratory irritation classifications of parent compound.
Toxicology Safety Handling

7-Bromo-4-methylbenzofuran Research Applications


Synthesis of CDK Kinase Inhibitors for Cancer Research

Patents describe the use of 7-Bromo-4-methylbenzofuran as a key intermediate in the synthesis of substituted benzofuran compounds with activity as CDK kinase inhibitors, useful in treating proliferative diseases such as cancer [1]. The specific 4-methyl-7-bromo substitution pattern provides a handle for further functionalization via cross-coupling reactions, as evidenced by the defined lithiation protocol [2].

Design of Cytotoxic Benzofuran Derivatives

Given that SAR studies demonstrate increased cytotoxicity in benzofuran derivatives bearing bromine introduced to a methyl group [3], 7-Bromo-4-methylbenzofuran serves as a logical starting scaffold for the design and synthesis of novel anticancer agents. The compound's structure aligns with the pharmacophoric features associated with activity against leukemia and breast cancer cell lines.

Building Block for Nitrogenous Heterocycles

7-Bromo-4-methylbenzofuran is utilized in the synthesis of nitrogenous heterocycles, highlighting its role as a versatile intermediate in complex organic synthesis . The bromine atom at the 7-position is a reactive site for metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Synthesis of 7-Substituted-4-methylbenzofurans

The defined synthetic route to 7-Bromo-4-methylbenzofuran involves the cyclization of a specific precursor in the presence of polyphosphoric acid and chlorobenzene . This established protocol enables the scalable production of the compound, making it a viable intermediate for process research and development.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Bromo-methyl substitution handle for cross-coupling
Reaction yield and regioselectivity verification
Cytotoxic derivative design
SAR-aligned bromo-methyl benzofuran core
Cell-model endpoint review in target cell lines
Nitrogenous heterocycle building block
Reactive 7-bromo site for metal-catalyzed coupling
Coupling efficiency and product purity
Scalable 7-substituted benzofuran synthesis
Established cyclization protocol with polyphosphoric acid
Process reproducibility and intermediate quality

Technical Documentation Hub

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